

Spectroscopic and Synthetic Profile of 4-Benzyloxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl 4-benzyloxybenzaldehyde

Cat. No.: B026560

[Get Quote](#)

Disclaimer: Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data and a detailed synthetic protocol for 2-Methyl-4-benzyloxybenzaldehyde, this guide focuses on the closely related and well-characterized compound, 4-Benzyloxybenzaldehyde. This alternative allows for a complete technical guide that adheres to the structural and data presentation requirements of the original request.

Introduction

4-Benzyloxybenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Its structure incorporates a benzaldehyde moiety, providing a reactive site for numerous chemical transformations, and a benzyloxy group, which can act as a protecting group for the phenolic hydroxyl functionality. This guide provides a detailed overview of its spectroscopic properties and a standard laboratory-scale synthesis protocol.

Physicochemical Properties

Basic physicochemical properties of 4-Benzyloxybenzaldehyde are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₁₂ O ₂
Molecular Weight	212.24 g/mol
Appearance	Colorless crystals
Melting Point	71-74 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Benzyloxybenzaldehyde, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-Benzyloxybenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehyde (-CHO)
7.85	d, J=8.8 Hz	2H	Aromatic (ortho to -CHO)
7.45 - 7.30	m	5H	Aromatic (benzyl ring)
7.10	d, J=8.8 Hz	2H	Aromatic (ortho to -OCH ₂)
5.15	s	2H	Methylene (-OCH ₂)

Table 2: ¹³C NMR Spectroscopic Data of 4-Benzyloxybenzaldehyde

Chemical Shift (δ) ppm	Assignment
190.8	Aldehyde Carbonyl (C=O)
163.7	Aromatic (C-O)
135.9	Aromatic (ipso-benzyl)
131.9	Aromatic (ortho to -CHO)
130.2	Aromatic (ipso-CHO)
128.6	Aromatic (benzyl)
128.2	Aromatic (benzyl)
127.5	Aromatic (benzyl)
115.1	Aromatic (ortho to -OCH ₂)
70.1	Methylene (-OCH ₂)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 4-Benzyloxybenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
2850, 2750	Medium	Aldehyde C-H Stretch
1685	Strong	Carbonyl (C=O) Stretch
1600, 1580	Strong	Aromatic C=C Stretch
1250	Strong	Aryl Ether C-O Stretch
1160	Strong	Alkyl Ether C-O Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Benzyloxybenzaldehyde

m/z	Relative Intensity (%)	Assignment
212	25	[M] ⁺ (Molecular Ion)
211	100	[M-H] ⁺
183	15	[M-CHO] ⁺
91	95	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Synthesis of 4-Benzyloxybenzaldehyde via Williamson Ether Synthesis

This protocol details the synthesis of 4-benzyloxybenzaldehyde from 4-hydroxybenzaldehyde and benzyl bromide.

Materials:

- 4-Hydroxybenzaldehyde
- Benzyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add anhydrous potassium carbonate (2.5 eq).

- To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to afford 4-benzyloxybenzaldehyde as colorless crystals.

Spectroscopic Characterization

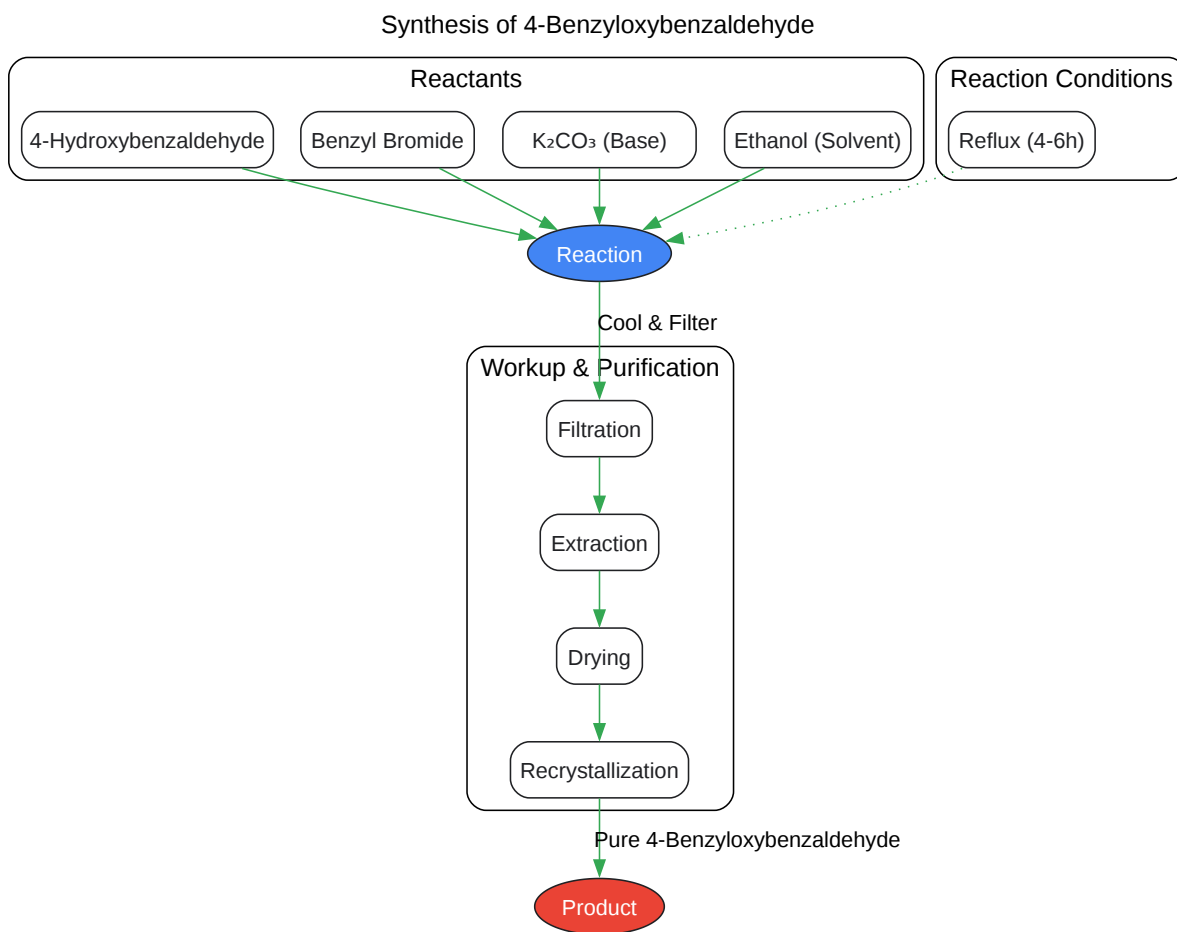
NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectral data can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph (GC-MS).

Visualizations

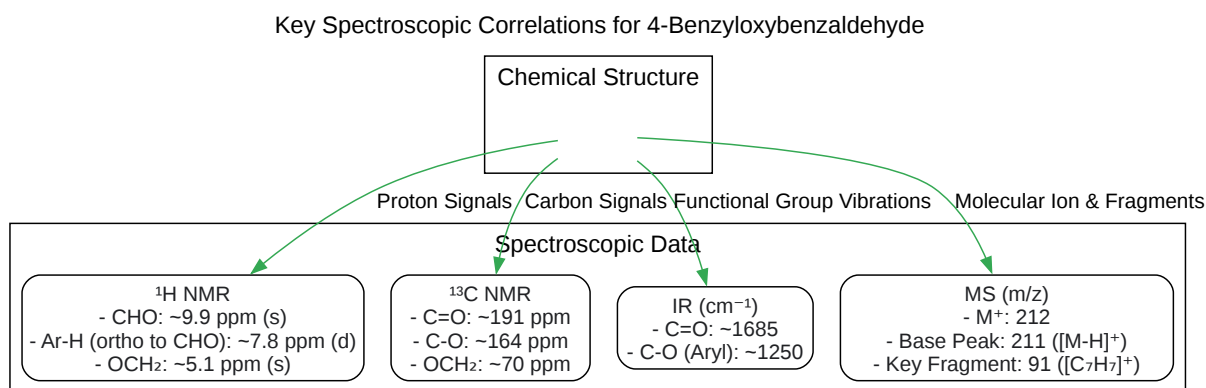
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-Benzyloxybenzaldehyde.

Key Spectroscopic Correlations



[Click to download full resolution via product page](#)

Caption: Key spectroscopic correlations for 4-Benzyloxybenzaldehyde.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Benzyloxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026560#spectroscopic-data-of-2-methyl-4-benzyloxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com